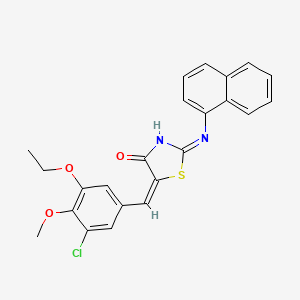![molecular formula C12H10N4OS B10958161 2-Amino-5-methyl-7-(thiophen-3-yl)-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile](/img/structure/B10958161.png)
2-Amino-5-methyl-7-(thiophen-3-yl)-4,7-dihydro[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-METHYL-7-(3-THIENYL)-4,7-DIHYDRO[1,3]OXAZOLO[5,4-B]PYRIDIN-6-YL CYANIDE is a complex organic compound that features a unique structure combining an oxazolo[5,4-b]pyridine core with a thienyl group and a cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-METHYL-7-(3-THIENYL)-4,7-DIHYDRO[1,3]OXAZOLO[5,4-B]PYRIDIN-6-YL CYANIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the thienyl group and the cyanide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-METHYL-7-(3-THIENYL)-4,7-DIHYDRO[1,3]OXAZOLO[5,4-B]PYRIDIN-6-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thienyl group and the cyanide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine derivatives with different functional groups, while substitution reactions can introduce new moieties into the compound’s structure.
Scientific Research Applications
2-AMINO-5-METHYL-7-(3-THIENYL)-4,7-DIHYDRO[1,3]OXAZOLO[5,4-B]PYRIDIN-6-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-AMINO-5-METHYL-7-(3-THIENYL)-4,7-DIHYDRO[1,3]OXAZOLO[5,4-B]PYRIDIN-6-YL CYANIDE exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Shares a similar amino and methyl group but differs in the core structure.
2-Amino-5-methylthiazole: Similar in having an amino and methyl group but with a thiazole ring instead of an oxazolo[5,4-b]pyridine core.
Uniqueness
2-AMINO-5-METHYL-7-(3-THIENYL)-4,7-DIHYDRO[1,3]OXAZOLO[5,4-B]PYRIDIN-6-YL CYANIDE is unique due to its combination of an oxazolo[5,4-b]pyridine core with a thienyl group and a cyanide moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C12H10N4OS |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-amino-5-methyl-7-thiophen-3-yl-4,7-dihydro-[1,3]oxazolo[5,4-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C12H10N4OS/c1-6-8(4-13)9(7-2-3-18-5-7)10-11(15-6)17-12(14)16-10/h2-3,5,9,15H,1H3,(H2,14,16) |
InChI Key |
XDAQDOIUSLWINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)OC(=N2)N)C3=CSC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10958090.png)
![4-[4-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958096.png)
![6-amino-1'-ethyl-2-propyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B10958119.png)
![4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10958127.png)
![3-benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10958129.png)

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10958136.png)
![[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10958150.png)
![4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate](/img/structure/B10958153.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10958165.png)
![N-(2-butylphenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10958168.png)
![1,1'-Hexane-1,6-diylbis{3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea}](/img/structure/B10958171.png)
![4-(3-methoxypropyl)-5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10958173.png)
![methyl 2-({[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B10958178.png)
